molecular formula C21H21N3O2S B2802338 3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 851095-97-1

3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B2802338
CAS RN: 851095-97-1
M. Wt: 379.48
InChI Key: OFXMFHYOLJQQHV-UHFFFAOYSA-N
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Description

The compound “3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide” is a complex organic molecule. It contains a phenylsulfanyl group, a tetrahydronaphthalen-2-yl group, and a 1,3,4-oxadiazol-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (tetrahydronaphthalen-2-yl). The 1,3,4-oxadiazole ring is a heterocyclic compound containing oxygen and nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The phenylsulfanyl group might undergo oxidation, and the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Chemical Structure and Drug Synthesis

3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that features in the synthesis and pharmacological investigation of 1,3,4-oxadiazole derivatives, a class of compounds known for a wide array of biological activities. 1,3,4-Oxadiazole, a five-membered aromatic ring, is highlighted for its effectiveness in binding with various enzymes and receptors through numerous weak interactions in biological systems, hence demonstrating a range of bioactivities. The structural motif of 1,3,4-oxadiazole plays a pivotal role in medicinal chemistry due to its potential in contributing to the development of novel therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions (Verma et al., 2019).

Biological and Pharmacological Activities

The incorporation of the 1,3,4-oxadiazole ring into compounds like 3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has led to the discovery of molecules with high therapeutic potency. These derivatives have been extensively utilized in treating various ailments due to their significant development value. The therapeutic applications of these compounds are vast, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Such diversity in biological activity underscores the importance of 1,3,4-oxadiazole derivatives in drug discovery and development processes (Verma et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety data would be provided in the compound’s Material Safety Data Sheet .

Future Directions

The future research directions involving this compound could be numerous, ranging from exploring its potential uses in medicinal chemistry to studying its reactivity and synthesis .

properties

IUPAC Name

3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(12-13-27-18-8-2-1-3-9-18)22-21-24-23-20(26-21)17-11-10-15-6-4-5-7-16(15)14-17/h1-3,8-11,14H,4-7,12-13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMFHYOLJQQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

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